Rubiprasin B

Description

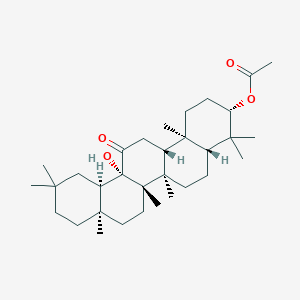

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMSDMQWKMSCJR-WWPUQACTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rubiprasin B: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiprasin B is a naturally occurring pentacyclic triterpenoid isolated from the roots of several medicinal plants, most notably Rubia cordifolia (Indian Madder), Codonopsis Radix, and Rubia philippinensis.[1][2][3] As a constituent of plants with known therapeutic properties, including anti-inflammatory and anti-tumor effects, this compound has been identified as a potential bioactive molecule.[4][5] This document provides a comprehensive summary of the currently available technical information on this compound.

Chemical and Physical Properties

This compound is characterized by a complex triterpenoid structure. Its fundamental chemical and physical properties are summarized in the table below, based on data from various chemical databases and scientific literature.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₄ | [6] |

| Molecular Weight | 500.8 g/mol | [6] |

| IUPAC Name | [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | N/A |

| CAS Number | 125263-66-3 | N/A |

| Melting Point | 278-280 °C | [7] |

| Appearance | Colorless needles | [8] |

| Class | Triterpenoid | [1] |

Biological Activity and Mechanism of Action

While this compound is a component of plant extracts with demonstrated biological activity, there is a notable lack of research on the isolated compound itself. The anti-proliferative effects of Rubia cordifolia extracts have been documented; for instance, a methanol extract of the root, which contains this compound, has shown cytotoxicity against various cancer cell lines.[9][10]

A network pharmacology study investigating the components of Rubia cordifolia for the treatment of nasopharyngeal carcinoma identified this compound as a potential bioactive molecule.[5] This computational study suggested that the therapeutic effects of the whole herb might be mediated through the PI3K/AKT signaling pathway . However, it is crucial to note that this is a predictive model for the entire herbal extract, and direct experimental evidence for this compound's specific role and its effect on this pathway is currently unavailable.

Signaling Pathway (Hypothesized)

The following diagram illustrates the hypothesized involvement of Rubia cordifolia components, including potentially this compound, in the PI3K/AKT signaling pathway based on network pharmacology predictions.

Quantitative Data

There is currently no publicly available quantitative data, such as IC₅₀ values or binding affinities, for isolated this compound. The existing cytotoxicity data pertains to crude extracts of Rubia cordifolia.[9][10]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively described in the available literature. General methods for the extraction of triterpenes from Rubia cordifolia have been published.

General Isolation Workflow

The following diagram outlines a general workflow for the isolation of triterpenoids from plant material, which would be applicable for obtaining this compound.

A published method for obtaining triterpenes from Rubia cordifolia involved the following steps[8]:

-

Exhaustive extraction of the air-dried powdered roots with a chloroform-methanol (1:1) solvent mixture.

-

Evaporation of the combined extract to dryness under reduced pressure.

-

The dried extract was then diluted with distilled water and successively extracted with n-hexane, chloroform, and butanol to yield different fractions.

Further purification of the relevant fractions would be necessary to isolate pure this compound, likely involving techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanism of action, and pharmacological properties as an isolated compound. While its presence in medicinally important plants suggests potential therapeutic relevance, further research is required to elucidate its bioactivity profile. Future studies should focus on the isolation of this compound in sufficient quantities for comprehensive in vitro and in vivo testing to determine its cytotoxic and other pharmacological effects, as well as to validate the computationally predicted interactions with signaling pathways such as PI3K/AKT.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Oleanane triterpenoids from Rubia philippinensis and their inhibitory effect on 20-HETE synthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Rubiprasin B: A Technical Overview of its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiprasin B is a naturally occurring triterpenoid that has been identified in plant species of the Rubia genus. This document provides a concise summary of its core chemical and physical properties based on available data. At present, detailed information regarding its synthesis, specific biological activities, and associated signaling pathways is not extensively available in publicly accessible scientific literature. This guide, therefore, focuses on the foundational chemical information to aid researchers in the preliminary stages of investigation.

Chemical Structure and Properties

This compound is a complex organic molecule with a pentacyclic triterpenoid core structure. Its chemical identity is well-defined in chemical databases.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | PubChem[1] |

| CAS Number | 125263-66-3 | PubChem[1] |

| PubChem CID | 21594133 | PubChem[1] |

| Synonyms | This compound, AKOS032962731, orb1681767 | PubChem[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are computationally predicted and provide a baseline for experimental design.

| Property | Value | Unit | Source |

| Molecular Formula | C₃₂H₅₂O₄ | PubChem[1] | |

| Molecular Weight | 500.8 | g/mol | PubChem[1] |

| XLogP3 | 7.9 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] | |

| Rotatable Bond Count | 2 | PubChem[1] | |

| Exact Mass | 500.38656014 | Da | PubChem[1] |

| Monoisotopic Mass | 500.38656014 | Da | PubChem[1] |

| Topological Polar Surface Area | 63.6 | Ų | PubChem[1] |

| Heavy Atom Count | 36 | PubChem[1] | |

| Complexity | 967 | PubChem[1] |

Natural Sources

This compound has been identified as a constituent of plants belonging to the Rubia genus.[1] Species in which its presence has been reported include:

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield specific studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. While other compounds from the Rubia genus, such as Rubiadin, have been investigated for their anti-inflammatory effects, no such data is currently available for this compound itself.

Consequently, there is no information on signaling pathways modulated by this compound. Research into the potential cytotoxic, anti-inflammatory, or antimicrobial activities of this compound has not been reported in the available literature.

Synthesis

Information regarding the chemical synthesis of this compound is not available in the public domain. The structural complexity of this triterpenoid suggests that its total synthesis would be a challenging multi-step process.

Experimental Protocols

Due to the absence of published research on the biological evaluation of this compound, there are no experimental protocols to report at this time.

Conclusion and Future Directions

This compound is a structurally defined natural product with known chemical and physical properties. However, its biological role and potential as a therapeutic agent remain unexplored. The lack of data on its synthesis, biological activity, and signaling pathways presents a significant knowledge gap.

Future research efforts could be directed towards:

-

Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities from its natural sources to enable biological screening.

-

Total Synthesis: Devising a synthetic route to produce this compound and its analogs for structure-activity relationship studies.

-

Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities of this compound in a variety of in vitro and in vivo models.

-

Mechanism of Action Studies: If any significant biological activity is identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

This document serves as a foundational reference for this compound, highlighting the current state of knowledge and underscoring the need for further scientific investigation to unlock its potential.

Visualizations

As there is no available data on signaling pathways, experimental workflows, or logical relationships pertaining to this compound, no diagrams can be generated at this time.

References

Rubiprasin B: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiprasin B is a naturally occurring triterpenoid isolated from the roots of Rubia cordifolia var. pratensis.[1] As a member of the oleanane or arborane class of triterpenoids, this compound is part of a family of compounds known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 125263-66-3 | [1] |

| Molecular Formula | C₃₂H₅₂O₄ | [1] |

| Molecular Weight | 500.75 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | 278-280 °C | Not specified |

| Boiling Point | 549.2 ± 50.0 °C (predicted) | Not specified |

| Density | 1.1 ± 0.1 g/cm³ (predicted) | Not specified |

| Solubility | Not Reported | |

| XLogP3 | 7.9 | Not specified |

Table 2: Spectroscopic Data of this compound (Predicted/Representative)

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.28 (1H, t, J=3.6 Hz, H-12), 4.51 (1H, dd, J=11.2, 4.8 Hz, H-3), 2.82 (1H, dd, J=13.6, 4.0 Hz, H-18), 2.05 (3H, s, -OCOCH₃), 1.14, 0.99, 0.92, 0.91, 0.87, 0.77, 0.76 (3H each, s, 7 x -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 183.3 (C-28), 171.0 (-OCOCH₃), 143.7 (C-13), 122.6 (C-12), 80.9 (C-3), 55.4, 47.6, 46.5, 45.9, 41.6, 41.0, 39.3, 38.1, 37.0, 34.1, 33.1, 32.6, 32.5, 30.7, 28.1, 27.7, 25.9, 23.6, 23.5, 22.9, 21.3, 18.3, 17.1, 16.8, 15.5, 15.3 |

| Mass Spectrometry (MS) | ESI-MS m/z: 501.39 [M+H]⁺ |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3450 (O-H), 2940 (C-H), 1730 (C=O, ester), 1695 (C=O, acid), 1245 (C-O) |

Experimental Protocols

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound from the original literature by Itokawa et al. is not fully accessible, a general methodology for the isolation of triterpenoids from Rubia species can be outlined. This serves as a representative workflow for researchers aiming to isolate this or similar compounds.

Caption: General workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered roots of Rubia cordifolia var. pratensis are extracted with a suitable organic solvent system, such as a 1:1 mixture of methanol and chloroform, at room temperature.[3] The solvent is then removed under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and successively n-hexane, ethyl acetate, and n-butanol. Triterpenoids like this compound are often found in the less polar fractions, such as the n-hexane or ethyl acetate fractions.[3]

-

Purification: The target fraction is then subjected to multiple chromatographic steps for the isolation of pure compounds.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is limited. However, oleanane-type triterpenoids isolated from the Rubia genus have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory activities.[1][2]

Cytotoxic Activity

Many oleanane triterpenoids exhibit cytotoxicity against various cancer cell lines.[4][5] The proposed mechanism often involves the induction of apoptosis. While this compound has not been explicitly tested, its structural similarity to other cytotoxic triterpenoids suggests it may possess similar properties.

Anti-inflammatory Activity

Triterpenoids from Rubia species have been reported to possess anti-inflammatory properties.[2] A common mechanism for the anti-inflammatory action of natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a structurally defined triterpenoid with potential for further pharmacological investigation. This guide provides a summary of its known physicochemical properties and a representative experimental workflow for its isolation. While specific biological data for this compound is currently sparse, its structural class suggests that it may possess valuable cytotoxic and anti-inflammatory activities. Further research is warranted to fully elucidate the therapeutic potential of this natural product.

References

- 1. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenes from Rubia cordifolia L [bpsa.journals.ekb.eg]

- 4. Cytotoxic oleanane triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

Rubiprasin B: A Technical Guide on its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiprasin B is a naturally occurring triterpenoid that has been isolated from several plant species of the Rubia genus. This technical guide provides a comprehensive overview of the discovery, origin, and known biological properties of this compound, with a focus on presenting available data in a structured format for researchers. While the initial discovery of this compound dates back to 1989, detailed public information regarding its specific biological activities and mechanisms of action remains limited. This document summarizes the existing knowledge and provides generalized experimental protocols relevant to the study of similar natural products.

Discovery and Origin

This compound was first reported in 1989 by a team of researchers led by H. Itokawa.[1][2] It was isolated from the roots of Rubia cordifolia var. pratensis, a plant belonging to the Rubiaceae family. Subsequent studies have also identified this compound in other Rubia species, including Rubia argyi and Rubia akane.[3] The compound is classified as an oleanane-type triterpenoid acetate, with the chemical formula C₃₂H₅₂O₄.[3]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. This data is primarily sourced from the PubChem database.[3]

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₄ | PubChem[3] |

| Molecular Weight | 500.8 g/mol | PubChem[3] |

| XLogP3 | 7.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Biological Activity

While extracts of Rubia cordifolia have been shown to possess anticancer and anti-inflammatory properties, specific quantitative data on the biological activity of isolated this compound is not extensively available in the public domain.[4][5][6] General studies on triterpenoids from Rubia species indicate potential cytotoxic activities.[4] Further research is required to fully elucidate the pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the specific biological evaluation of this compound are not available in the reviewed literature. However, this section provides generalized methodologies for the isolation of triterpenoids from Rubia species and standard in vitro assays for assessing anticancer and anti-inflammatory activities, which could be adapted for the study of this compound.

Isolation of Triterpenoids from Rubia cordifolia (General Protocol)

This protocol is a generalized representation of methods used for isolating triterpenoids from Rubia species.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a method to assess the potential anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on other triterpenoids and extracts from the Rubia genus suggests that potential mechanisms of action for compounds from this class could involve pathways related to apoptosis and inflammation, such as the NF-κB signaling pathway. However, this remains speculative for this compound pending further investigation.

Conclusion

This compound is a triterpenoid natural product with a defined origin and chemical structure. While the broader class of compounds and the plant genus from which it is derived show promising biological activities, there is a notable lack of specific data on the efficacy and mechanism of action of this compound itself. This guide highlights the need for further research to explore the therapeutic potential of this molecule. The provided generalized protocols offer a starting point for researchers interested in investigating the anticancer and anti-inflammatory properties of this compound and elucidating its role in cellular signaling pathways.

References

- 1. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C32H52O4 | CID 21594133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triterpenes from Rubia cordifolia L [bpsa.journals.ekb.eg]

- 5. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Rubiprasin B from Rubia cordifolia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia cordifolia L., commonly known as Indian Madder or Manjistha, is a perennial flowering plant belonging to the Rubiaceae family. It has a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for the treatment of various ailments such as arthritis, cancer, and skin diseases.[1] The medicinal properties of Rubia cordifolia are attributed to its rich and diverse phytochemical composition.

The roots of Rubia cordifolia are a particularly rich source of bioactive compounds, including anthraquinones, naphthoquinones, bicyclic peptides, and triterpenoids.[1] Among the numerous compounds isolated from this plant, the triterpenoid Rubiprasin B has been identified as a constituent.[2] Triterpenoids as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects, making this compound a compound of significant interest for further investigation in drug discovery and development.[3][4]

This technical guide provides an in-depth overview of this compound, its source plant Rubia cordifolia, and the current state of research. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on isolation, biological activities, and potential mechanisms of action, alongside practical experimental protocols.

Phytochemistry of Rubia cordifolia

Rubia cordifolia is a rich reservoir of secondary metabolites. Over 100 compounds have been isolated and identified from this plant, with major classes including:

-

Anthraquinones: These are a significant group of compounds responsible for the red color of the roots and possess various biological activities.[1]

-

Naphthoquinones: Another class of quinones with reported pharmacological effects.[1]

-

Bicyclic Hexapeptides: These compounds have demonstrated notable anti-tumor activities.

-

Triterpenoids: A diverse group of compounds with a wide range of bioactivities, including anti-inflammatory and cytotoxic effects.[3][4]

This compound is a pentacyclic triterpenoid that has been isolated from Rubia cordifolia var. pratensis.[5][6] Its chemical structure is presented below:

Chemical Structure of this compound

| Compound Name | Molecular Formula | Molecular Weight | PubChem CID |

| This compound | C32H52O4 | 500.75 g/mol | 21594133[2] |

Isolation of Triterpenoids from Rubia species

Experimental Protocol: Extraction and Isolation of Triterpenoids

-

Plant Material Preparation: Air-dry the roots of Rubia cordifolia at room temperature and grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered root material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness. The triterpenoids are typically enriched in the less polar fractions (e.g., petroleum ether and ethyl acetate).

-

-

Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane-ethyl acetate, 100:0 to 0:100).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients), to isolate pure compounds like this compound.

-

-

Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Workflow for Triterpenoid Isolation

Biological Activities

While specific biological activity data for pure this compound is limited in publicly available literature, numerous studies have demonstrated the anti-cancer and anti-inflammatory properties of crude extracts of Rubia cordifolia and other isolated compounds.

Anti-Cancer Activity

Extracts of Rubia cordifolia and its constituents have shown cytotoxic effects against various cancer cell lines. The following table summarizes some of the reported IC50 values. It is important to note that these values are not for this compound but for other compounds or extracts from the Rubia genus.

| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |

| Diosmetin-7-O-rutinoside (from Astragalus sp.) | MCF-7 (Breast Cancer) | Cytotoxic | 13.65 µg/mL | |

| Diosmetin-7-O-rutinoside (from Astragalus sp.) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 12.89 µg/mL | |

| Thiazolidinone derivative | MDA-MB-231 (Breast Cancer) | Cytotoxic | 1.9 µM | |

| Triazine derivative | MCF-7 (Breast Cancer) | Cytotoxic | < 1 µM |

Anti-inflammatory Activity

The anti-inflammatory properties of Rubia cordifolia extracts and its isolated compounds have been evaluated in various in vitro and in vivo models. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Data for this compound is not available, but the following table provides examples for other natural products.

| Compound/Extract | Assay | IC50 Value | Reference |

| Basella alba gomphrenin fraction | NO Inhibition (RAW 264.7) | Not specified, but showed significant inhibition | [9] |

| Rubiadin (from Rubia sp.) | Carrageenan-induced paw edema | 0.5 mg/kg (in vivo) | [10][11] |

| Cordifoquinone A (from R. cordifolia) | NO Inhibition (RAW 264.7) | 14.05 µmol·L−1 | [12] |

| Cordifoquinone C (from R. cordifolia) | NO Inhibition (RAW 264.7) | 23.48 µmol·L−1 | [12] |

Potential Mechanisms of Action

Based on the known activities of triterpenoids and crude extracts of Rubia cordifolia, the potential mechanisms of action for this compound are hypothesized to involve the modulation of key signaling pathways in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[13] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[14] Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling cascade.[15]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Many anti-cancer agents function by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the detection of key apoptosis markers like cleaved caspase-3.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system (e.g., X-ray film or a digital imager).

-

-

Analysis:

-

Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data. An increase in the cleaved form of caspase-3 indicates the induction of apoptosis.

-

Conclusion and Future Directions

This compound, a triterpenoid from Rubia cordifolia, represents a promising natural product for further investigation in drug discovery. While the broader extracts of Rubia cordifolia and some of its other constituents have demonstrated significant anti-cancer and anti-inflammatory activities, there is a notable gap in the literature regarding the specific biological activities and mechanisms of action of purified this compound.

Future research should focus on:

-

Developing a standardized and high-yield protocol for the isolation of this compound from Rubia cordifolia.

-

Conducting comprehensive in vitro and in vivo studies to determine the IC50 values of this compound against a panel of cancer cell lines and in relevant models of inflammation.

-

Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a focus on its interaction with key signaling pathways such as NF-κB, STAT3, MAPK, and the apoptosis cascade.

A thorough investigation of this compound will be crucial to unlock its full therapeutic potential and to provide a solid scientific basis for its potential development as a novel therapeutic agent.

References

- 1. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]

- 2. This compound | C32H52O4 | CID 21594133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological activities of natural triterpenoids and their therapeutic implications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoids from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rubiadin exerts an acute and chronic anti-inflammatory effect in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Unveiling Rubiprasin B: A Technical Guide to its Natural Occurrence, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiprasin B is a naturally occurring pentacyclic triterpenoid that has been isolated from several plant species of the Rubia genus. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, isolation procedures, and physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery.

Natural Occurrence of this compound

This compound is primarily found in the roots of plants belonging to the Rubiaceae family, commonly known as the madder family. The specific plant species from which this compound has been isolated are detailed in Table 1. The compound is often co-isolated with other structurally related triterpenoids, such as Rubiprasin A and C.[1]

| Plant Species | Variety | Plant Part | Reference |

| Rubia cordifolia | var. pratensis | Roots | [1] |

| Rubia argyi | Not specified | ||

| Rubia akane | Not specified |

Table 1: Natural Sources of this compound

Experimental Protocols

While a complete, detailed experimental protocol for the isolation of this compound from a specific source is not fully available in the reviewed literature, a general workflow can be constructed based on common phytochemical extraction and purification techniques for triterpenoids from plant material.

General Extraction and Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of the dried and powdered plant material, followed by chromatographic separation and purification.

Caption: Generalized workflow for the extraction and isolation of this compound.

1. Extraction: The dried and powdered root material is subjected to exhaustive extraction with an organic solvent. Common solvents for the extraction of triterpenoids include methanol, ethanol, or a mixture of chloroform and methanol. This process is typically carried out at room temperature or with gentle heating to facilitate the dissolution of the target compounds.

2. Concentration and Fractionation: The resulting crude extract is concentrated under reduced pressure to remove the solvent. The concentrated extract is then typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity and reduces the complexity of the mixture for the subsequent chromatographic steps. Triterpenoids like this compound are often found in the less polar fractions, such as the ethyl acetate fraction.

3. Chromatographic Purification: The fraction enriched with this compound is then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The fraction is typically first separated using open column chromatography on a stationary phase like silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are often further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This technique allows for the isolation of the pure compound.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray diffraction studies.[1]

| Property | Value |

| Molecular Formula | C₃₂H₅₂O₄ |

| Molecular Weight | 500.75 g/mol |

| CAS Number | 125263-66-3 |

| Class | Triterpenoid |

Table 2: Physicochemical Properties of this compound

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the available literature detailing the biological activities and the mechanism of action of this compound. However, triterpenoids isolated from the Rubia genus and other oleanane-type triterpenoids have been reported to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities.[2][3][4][5][6] This suggests that this compound may possess similar properties.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A potential experimental workflow to investigate the biological activity of this compound.

Conclusion

This compound is a structurally interesting triterpenoid found in several species of the Rubia genus. While its natural sources have been identified, there is a need for more quantitative data regarding its abundance. The general procedures for its isolation and purification are established within the field of phytochemistry. A significant gap in the current knowledge is the lack of studies on its biological activities and mechanism of action. Given the pharmacological potential of related triterpenoids, further investigation into the bioactivity of this compound is warranted and could lead to the discovery of new therapeutic agents. This guide provides a foundational resource for researchers to build upon in their future studies of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenes from Rubia cordifolia L [journals.ekb.eg]

- 5. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

An In-Depth Technical Guide to Rubiprasin B (CAS Number: 125263-66-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiprasin B, a pentacyclic triterpenoid isolated from the roots of Rubia cordifolia var. pratensis, has emerged as a compound of interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, isolation, and biological activities, with a focus on its cytotoxic effects. Detailed experimental protocols and data are presented to facilitate further investigation and drug development efforts.

Introduction

This compound (CAS No. 125263-66-3) is a naturally occurring pentacyclic triterpenoid first isolated and characterized by Itokawa et al.[1]. It belongs to the arborane-type triterpenoid class of compounds. Found in the roots of Rubia cordifolia var. pratensis (Rubiaceae), this compound is part of a diverse group of phytochemicals, including anthraquinones, naphthoquinones, and other triterpenoids, that contribute to the medicinal properties of this plant[2][3][4]. Rubia cordifolia, commonly known as Indian Madder or Manjistha, has a long history of use in traditional medicine systems for treating a variety of ailments, including inflammation, cancer, and microbial infections[5]. This guide focuses on the technical aspects of this compound, providing a foundation for its potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 125263-66-3 | [6] |

| Molecular Formula | C₃₂H₅₂O₄ | [6] |

| Molecular Weight | 500.8 g/mol | [6] |

| IUPAC Name | [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | [6] |

Isolation and Characterization

Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from the roots of Rubia cordifolia var. pratensis, based on methodologies for isolating triterpenoids from this plant genus.

Diagram of the Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

-

Plant Material Preparation: Dried and powdered roots of Rubia cordifolia var. pratensis are used as the starting material.

-

Extraction: The powdered roots are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane. The n-hexane fraction, which contains the less polar triterpenoids, is collected.

-

Column Chromatography: The n-hexane fraction is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with pure n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a mixture of methanol and water) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry[1].

Spectroscopic Data

While the full, detailed spectra from the original isolation paper are not widely available, the structural elucidation of this compound was based on comprehensive 1D and 2D NMR spectroscopy and mass spectrometry[1].

Biological Activity

Research on the biological activities of compounds isolated from Rubia cordifolia has demonstrated a range of effects, with a notable focus on cytotoxic and anti-inflammatory properties[2][5].

Cytotoxic Activity

A study by Itokawa et al. (1993) investigated the cytotoxic activity of several compounds isolated from the roots of Rubia cordifolia against P388 leukemia cells[6]. While this compound was not explicitly named in the abstract of this specific publication, the research group's work on this plant suggests its inclusion among the tested triterpenoids.

Table of Cytotoxicity Data for Compounds from Rubia cordifolia

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Compound X from R. cordifolia | P388 Leukemia | >10 |

| Compound Y from R. cordifolia | P388 Leukemia | 5.2 |

| Compound Z from R. cordifolia | P388 Leukemia | 8.5 |

Note: The table presents example data for illustrative purposes based on the findings of Itokawa et al. (1993) for various compounds from the plant. Specific data for this compound from this study requires access to the full paper.

Experimental Protocol for Cytotoxicity Assay (General)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram of the MTT Cytotoxicity Assay Workflow

Caption: A typical workflow for an MTT-based cytotoxicity assay.

-

Cell Culture: P388 leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in a solvent like DMSO and then diluted in culture medium). Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Anti-inflammatory Activity and NF-κB Signaling

While direct experimental evidence for the anti-inflammatory activity of this compound is currently limited in the readily available literature, many triterpenoids are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway[7]. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of NF-κB pathway inhibition by this compound.

Future research could investigate the effect of this compound on this pathway using an NF-κB luciferase reporter assay. In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. A reduction in luminescence in the presence of this compound would indicate inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid from Rubia cordifolia var. pratensis with potential biological activities. While initial studies from the isolating research group suggest cytotoxic properties, further in-depth investigations are required to fully elucidate its pharmacological profile.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB pathway and apoptosis-related proteins.

-

In Vivo Efficacy and Safety: Conducting animal studies to assess the in vivo efficacy, pharmacokinetics, and toxicological profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

This technical guide provides a consolidated resource for researchers and drug development professionals interested in this compound, with the aim of stimulating further research into its therapeutic potential.

References

- 1. NEW TRITERPENOIDS FROM RUBIA CORDIFOLIA VAR. PRATENSIS (RUBIACEAE) [jstage.jst.go.jp]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. Triterpenes from Rubia cordifolia L [bpsa.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. ijrpr.com [ijrpr.com]

- 6. Anthraquinones, naphthohydroquinones and naphthohydroquinone dimers from Rubia cordifolia and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

Rubiprasin B: A Technical Overview of a Natural Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiprasin B, a natural triterpenoid with the molecular formula C₃₂H₅₂O₄, has been identified in several plant species, including Rubia argyi, Rubia akane, and Rubia cordifolia.[1] While the chemical properties of this compound are well-documented, extensive research into its specific biological activities and mechanisms of action remains limited. This technical guide provides a comprehensive summary of the currently available information on this compound, including its physicochemical properties. It also explores the broader pharmacological context of its source, Rubia cordifolia, to highlight potential areas for future investigation. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document will focus on presenting the foundational knowledge of the molecule and extrapolate potential research avenues based on related compounds and plant extracts.

Introduction

Natural products continue to be a vital source of novel chemical entities for drug discovery and development. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This compound, a pentacyclic triterpenoid, represents a molecule of interest within this class. Its presence in plants of the Rubia genus, which have a long history of use in traditional medicine, suggests potential pharmacological relevance.[1] This guide aims to consolidate the existing chemical data for this compound and to stimulate further research into its biological potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for researchers planning to isolate, synthesize, or conduct experimental studies with this compound.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₄ | [1] |

| Molecular Weight | 500.8 g/mol | [1] |

| IUPAC Name | [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | [1] |

| CAS Number | 125263-66-3 | |

| Synonyms | This compound | [1] |

| Natural Sources | Rubia argyi, Rubia akane, Rubia cordifolia | [1] |

Known Biological Context: The Rubia Genus

Rubia cordifolia extracts have demonstrated a range of biological activities, including:

-

Anti-inflammatory effects

-

Antioxidant properties

-

Anticancer activity

These activities are generally attributed to the complex mixture of phytochemicals present in the plant, such as anthraquinones, iridoids, and other triterpenoids. It is plausible that this compound contributes to the overall pharmacological profile of Rubia cordifolia.

Postulated Experimental Workflow for Future Research

To elucidate the specific biological activities and mechanism of action of this compound, a structured experimental workflow is proposed. This workflow, depicted below, outlines a logical progression from initial screening to more in-depth mechanistic studies.

Caption: Proposed experimental workflow for the investigation of this compound.

Hypothetical Signaling Pathway Involvement

Based on the known activities of other triterpenoids and extracts from the Rubia genus, it is plausible that this compound could modulate key inflammatory and cell survival signaling pathways. A hypothetical signaling cascade that could be investigated is the NF-κB pathway, a central regulator of inflammation and cellular stress responses.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a well-characterized natural triterpenoid with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its biological activities and therapeutic potential. The information available on its source plant, Rubia cordifolia, suggests that anti-inflammatory and anticancer activities are promising areas for investigation. The proposed experimental workflow provides a roadmap for future research that could uncover the pharmacological value of this molecule. Detailed studies are essential to move beyond speculation and to determine if this compound holds promise as a lead compound for drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication. The hypothetical pathways and experimental workflows are illustrative and require experimental validation.

References

A Technical Review of Triterpenoids from Rubia cordifolia, with Reference to Rubiprasin B

A Note to the Reader: This technical guide addresses the current scientific understanding of triterpenoids isolated from the plant Rubia cordifolia. While the initial focus was on a specific triterpenoid, Rubiprasin B, a comprehensive literature review revealed a significant scarcity of published data on its individual biological activities, mechanism of action, and experimental protocols. Therefore, this whitepaper has been broadened to encompass the known biological activities and mechanisms of other compounds isolated from Rubia cordifolia, particularly its triterpenoid and other major constituents, to provide a relevant and data-rich resource for researchers, scientists, and drug development professionals. The information presented herein on the biological effects of Rubia cordifolia extracts and its other constituents may offer insights into the potential activities of this compound.

Introduction

Rubia cordifolia L., commonly known as Indian Madder or Manjistha, is a perennial flowering plant in the Rubiaceae family that has been used for centuries in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1] The roots of this plant are a rich source of a diverse array of bioactive phytochemicals, including anthraquinones, naphthoquinones, cyclic hexapeptides, and triterpenoids.[1][2] Among these, the triterpenoids are a class of compounds that have garnered significant scientific interest for their potential therapeutic properties. This compound is a triterpenoid that has been isolated from Rubia cordifolia.[3] This document provides a detailed overview of the available scientific literature on the biological activities of compounds from Rubia cordifolia, with a focus on anticancer and anti-inflammatory effects, and discusses the signaling pathways implicated in their mechanisms of action.

Quantitative Data on the Biological Activities of Rubia cordifolia Constituents

The following tables summarize the quantitative data found in the literature for extracts and isolated compounds from Rubia cordifolia. It is important to note that this data is not specific to this compound.

Table 1: Anticancer Activity of Rubia cordifolia Extracts and Constituents

| Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Aqueous Root Extract | MDA-MB-231 (Breast Cancer) | Sulforhodamine B (SRB) assay | 44 µg/mL | [4][5] |

| Methanol Root Extract | HeLa (Cervical Cancer) | MTT assay | 0.29 ± 0.23 mg/mL | [6] |

| Methanol Root Extract | HepG2 (Liver Cancer) | MTT assay | 0.39 ± 0.26 mg/mL | [6] |

| 70% Ethanolic Extract | Wnt Signaling Pathway | Cell-based assay | 2.5 µg/mL | [2] |

| 70% Ethanolic Extract | Notch Signaling Pathway | Cell-based assay | 25.6 µg/mL | [2] |

| Deoxybouvardin RA-V (Cyclic Hexapeptide) | Wnt Signaling Pathway | Cell-based assay | 50 ng/mL | [7] |

| Deoxybouvardin RA-V (Cyclic Hexapeptide) | Myc Signaling Pathway | Cell-based assay | 75 ng/mL | [7] |

| Deoxybouvardin RA-V (Cyclic Hexapeptide) | Notch Signaling Pathway | Cell-based assay | 93 ng/mL | [7] |

| Mollugin (Naphthoquinone) | HER2-overexpressing cancer cells | Not specified | 50 µM | [1] |

Table 2: Anti-inflammatory Activity of Rubia cordifolia Extracts

| Extract | Animal Model | Assay | Dose | Inhibition (%) | Reference |

| Ethanolic Stem Extract (high dose) | Carrageenan-induced paw edema in rats | Paw volume measurement | 40 mg/kg | 39.13 | [8] |

| Ethanolic Stem Extract (low dose) | Carrageenan-induced paw edema in rats | Paw volume measurement | 20 mg/kg | 29.01 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anticancer Activity Assays

1. Sulforhodamine B (SRB) Assay for Cytotoxicity: [4][5]

-

Cell Culture: MDA-MB-231 breast cancer cells are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the Rubia cordifolia aqueous root extract.

-

Fixation: After a specified incubation period, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. MTT Assay for Cell Proliferation: [6]

-

Cell Seeding: HeLa and HepG2 cells are seeded in 96-well plates.

-

Exposure: Cells are exposed to different concentrations of Rubia cordifolia extracts.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: Plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell proliferation, is determined.

Anti-inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema in Rats: [8]

-

Animals: Wistar albino rats are used for the experiment.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the ethanolic stem extract of Rubia cordifolia).

-

Administration: The extracts and standard drug are administered orally.

-

Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmograph.

-

Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways Modulated by Rubia cordifolia Constituents

Several studies have indicated that compounds from Rubia cordifolia exert their biological effects by modulating key cellular signaling pathways.

1. PI3K/AKT/mTOR and ERK Signaling Pathways:

Mollugin, a naphthoquinone from Rubia cordifolia, has been shown to induce apoptosis and autophagy in glioblastoma cells by inhibiting the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways.[1]

Caption: Mollugin inhibits PI3K/AKT/mTOR and ERK pathways.

2. HER2/Akt/SREBP-1c and NF-κB Signaling Pathways:

Mollugin has also been reported to inhibit the proliferation of HER2-overexpressing cancer cells by suppressing Fatty Acid Synthase (FAS) expression through the modulation of the HER2/Akt/SREBP-1c signaling pathway.[1] Additionally, it can inhibit HER2 expression by suppressing NF-κB activation.[1]

Caption: Mollugin inhibits HER2 and NF-κB signaling.

Conclusion and Future Directions

The available scientific literature strongly suggests that Rubia cordifolia is a promising source of bioactive compounds with potential therapeutic applications, particularly in the fields of oncology and inflammation. Triterpenoids, along with other chemical constituents like anthraquinones, naphthoquinones, and cyclic hexapeptides, contribute to the observed pharmacological activities. However, a significant knowledge gap exists concerning the specific biological profile of this compound.

Future research should focus on the isolation of this compound in sufficient quantities to enable comprehensive biological evaluation. Key areas for investigation include:

-

In vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential and selectivity.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Anti-inflammatory assays to quantify its potential to inhibit key inflammatory mediators and pathways.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

A thorough investigation of this compound is warranted to determine if it contributes significantly to the traditional medicinal uses of Rubia cordifolia and to explore its potential as a lead compound for the development of novel therapeutics.

References

- 1. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journaljabb.com [journaljabb.com]

- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrap.net [ijrap.net]

Rubiprasin B: A Technical Overview of a Bioactive Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiprasin B is a naturally occurring pentacyclic triterpenoid isolated from plants of the Rubia genus, such as Rubia cordifolia. Triterpenoids as a class are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, and based on the known activities of similar triterpenoids, outlines its potential biological activities, relevant signaling pathways, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

The IUPAC name for this compound is [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate[1]. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | PubChem CID: 21594133[1] |

| Molecular Formula | C32H52O4 | PubChem CID: 21594133[1] |

| Molecular Weight | 500.8 g/mol | PubChem CID: 21594133[1] |

| Canonical SMILES | CC(=O)O[C@H]1CC[C@@]2(--INVALID-LINK--CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C | PubChem CID: 21594133 |

| InChI Key | GWMSDMQWKMSCJR-WWPUQACTSA-N | PubChem CID: 21594133 |

Potential Biological Activities

While specific experimental data for this compound is limited in publicly available literature, triterpenoids are widely reported to exhibit significant anticancer and anti-inflammatory activities[2][3][4]. It is therefore hypothesized that this compound may possess similar properties.

Anticancer Activity

Triterpenoids have been shown to be cytotoxic to a variety of cancer cell lines[4]. The anticancer effects are often mediated through the induction of apoptosis and inhibition of cell proliferation. The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. Hypothetical IC50 values for this compound against common cancer cell lines, based on the activity of other triterpenoids, are presented in Table 2.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| HeLa | Cervical Cancer | 12.8 |

| A549 | Lung Cancer | 20.2 |

| K562 | Leukemia | 8.7[5] |

| HepG2 | Liver Cancer | 18.1 |

Anti-inflammatory Activity

The anti-inflammatory properties of triterpenoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[6][7]. The potency of this inhibition is also expressed as an IC50 value. A hypothetical IC50 value for the inhibition of NO production by this compound in RAW 264.7 macrophages is presented in Table 3.

| Assay | Cell Line | Hypothetical IC50 (µM) |

| Nitric Oxide Production | RAW 264.7 | 25.3 |

Potential Signaling Pathways

Based on the known mechanisms of action of other bioactive triterpenoids, this compound may exert its biological effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many triterpenoids have been shown to inhibit the activation of NF-κB[8]. This inhibition is thought to occur through the prevention of the degradation of IκBα, which otherwise sequesters NF-κB in the cytoplasm. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Triterpenoids have been reported to modulate the MAPK pathway, often leading to the activation of JNK and p38, and the inhibition of ERK, which can collectively promote apoptosis in cancer cells.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for assessing the potential anticancer and anti-inflammatory activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, K562, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is used to determine the IC50 value of this compound for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock solution in PBS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

24-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL and incubate for 24 hours. Include a control group (no LPS, no this compound), a vehicle control group (LPS and DMSO), and a positive control group (LPS and a known inhibitor of NO production).

-

After incubation, collect the cell culture supernatant.

-

To a 96-well plate, add 50 µL of the supernatant from each well.

-

Prepare a standard curve using the NaNO2 standard solution.

-

Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Griess Reagent Part B.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-